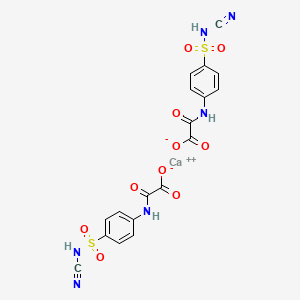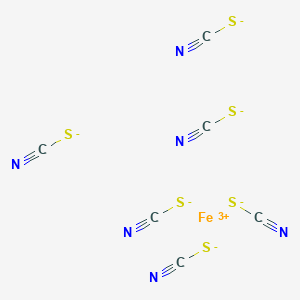
4,5-Dihydro-2-((3-(triethoxysilyl)propyl)thio)-1H-imidazole monohydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
. This compound is a derivative of imidazole, featuring a triethoxysilyl group attached to a propyl chain, which is further linked to the imidazole ring through a sulfur atom. It is commonly used in various industrial and scientific applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-dihydro-2-[[3-(triethoxysilyl)propyl]thio]-1H-imidazole monohydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4,5-dihydro-1H-imidazole and 3-chloropropyltriethoxysilane.
Reaction: The 4,5-dihydro-1H-imidazole is reacted with 3-chloropropyltriethoxysilane in the presence of a base such as sodium hydride or potassium carbonate. This reaction forms the intermediate 4,5-dihydro-2-[[3-(triethoxysilyl)propyl]thio]-1H-imidazole.
Hydrochloride Formation: The intermediate is then treated with hydrochloric acid to form the monohydrochloride salt of the compound.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves:
Large-scale Reactors: Utilizing large-scale reactors to handle the increased volume of reactants.
Controlled Environment: Maintaining a controlled environment to ensure consistent reaction conditions.
Purification: Employing purification techniques such as recrystallization or chromatography to obtain the final product with high purity.
化学反応の分析
Types of Reactions
4,5-dihydro-2-[[3-(triethoxysilyl)propyl]thio]-1H-imidazole monohydrochloride undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazole ring can undergo reduction reactions under specific conditions.
Substitution: The triethoxysilyl group can participate in substitution reactions, where the ethoxy groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols under acidic or basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced imidazole derivatives.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
科学的研究の応用
4,5-dihydro-2-[[3-(triethoxysilyl)propyl]thio]-1H-imidazole monohydrochloride has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other complex molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
作用機序
The mechanism of action of 4,5-dihydro-2-[[3-(triethoxysilyl)propyl]thio]-1H-imidazole monohydrochloride involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or by interacting with essential cofactors. Additionally, the triethoxysilyl group allows the compound to form covalent bonds with substrates, enhancing its stability and effectiveness .
類似化合物との比較
Similar Compounds
4,5-dihydro-2-[[3-(triethoxysilyl)propyl]thio]-1H-imidazole monohydrobromide: Similar structure but with a bromide counterion instead of chloride.
3-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)propyl-triethoxysilane: Similar structure but without the hydrochloride salt form.
Uniqueness
The uniqueness of 4,5-dihydro-2-[[3-(triethoxysilyl)propyl]thio]-1H-imidazole monohydrochloride lies in its ability to form strong covalent bonds with substrates, making it highly effective in industrial applications. Additionally, its potential therapeutic properties make it a valuable compound in medical research .
特性
CAS番号 |
90210-36-9 |
|---|---|
分子式 |
C12H27ClN2O3SSi |
分子量 |
342.96 g/mol |
IUPAC名 |
3-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)propyl-triethoxysilane;hydrochloride |
InChI |
InChI=1S/C12H26N2O3SSi.ClH/c1-4-15-19(16-5-2,17-6-3)11-7-10-18-12-13-8-9-14-12;/h4-11H2,1-3H3,(H,13,14);1H |
InChIキー |
RLUSMNPPDDEDGS-UHFFFAOYSA-N |
正規SMILES |
CCO[Si](CCCSC1=NCCN1)(OCC)OCC.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















